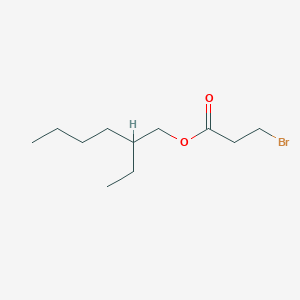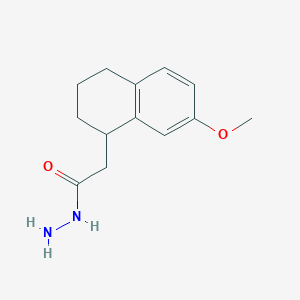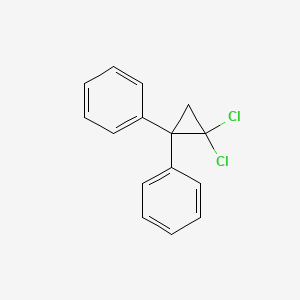
4-N-(3-aminopropyl)-1-N,1-N-diethylpentane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-(3-aminopropyl)-1-N,1-N-diethylpentane-1,4-diamine is a chemical compound that belongs to the class of diamines It is characterized by the presence of two amino groups attached to a pentane backbone, with additional ethyl groups attached to the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(3-aminopropyl)-1-N,1-N-diethylpentane-1,4-diamine typically involves the reaction of 1,4-dibromopentane with diethylamine, followed by the introduction of the 3-aminopropyl group. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-N-(3-aminopropyl)-1-N,1-N-diethylpentane-1,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include nitro derivatives, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-N-(3-aminopropyl)-1-N,1-N-diethylpentane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-N-(3-aminopropyl)-1-N,1-N-diethylpentane-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on these targets and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, and receptor activation, depending on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-N-(3-aminopropyl)-1-N,1-N-diethylpentane-1,4-diamine include:
N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine: A flexible four-arm polypropylene imine tetraamine dendrimer.
N-(3-Aminopropyl)morpholine: A compound with a similar aminopropyl group but different backbone structure.
Uniqueness
What sets this compound apart from these similar compounds is its specific pentane backbone and the presence of diethyl groups attached to the nitrogen atoms. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propiedades
Número CAS |
5423-66-5 |
|---|---|
Fórmula molecular |
C12H29N3 |
Peso molecular |
215.38 g/mol |
Nombre IUPAC |
4-N-(3-aminopropyl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C12H29N3/c1-4-15(5-2)11-6-8-12(3)14-10-7-9-13/h12,14H,4-11,13H2,1-3H3 |
Clave InChI |
ZAHSEHDQGJUREZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCC(C)NCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.2.1]oct-6-ene](/img/structure/B14736362.png)


![Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate](/img/structure/B14736374.png)
![2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate](/img/structure/B14736381.png)
![Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14736384.png)
![N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14736401.png)

![3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14736405.png)
arsane](/img/structure/B14736407.png)
![Benzyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14736408.png)

![Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate](/img/structure/B14736422.png)
![Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]-](/img/structure/B14736444.png)
